molecular formula C29H22O14 B12831529 [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate

[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate

Cat. No.: B12831529
M. Wt: 594.5 g/mol
InChI Key: DOWFCZXMYLDLMD-UHFFFAOYSA-N
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Description

[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is particularly notable for its potential health benefits and its presence in various natural sources, such as green tea.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with a flavonoid precursor. The reaction conditions often include the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the flavonoid structure, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of flavonoids in various chemical reactions.

Biology

Biologically, the compound is investigated for its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory and anticancer activities.

Industry

Industrially, the compound is used in the formulation of dietary supplements and functional foods, particularly those derived from green tea extracts.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Epigallocatechin gallate (EGCG): Another flavonoid found in green tea, known for its potent antioxidant properties.

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory activities.

    Kaempferol: Another flavonoid with comparable biological activities.

Uniqueness

What sets [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate apart is its specific structural configuration, which may confer unique biological activities and higher potency in certain applications compared to other flavonoids.

Properties

Molecular Formula

C29H22O14

Molecular Weight

594.5 g/mol

IUPAC Name

[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C29H22O14/c30-16-8-14(41-28(39)12-4-18(32)25(37)19(33)5-12)9-24-15(16)10-22(36)27(42-24)11-1-2-23(17(31)3-11)43-29(40)13-6-20(34)26(38)21(35)7-13/h1-9,22,27,30-38H,10H2

InChI Key

DOWFCZXMYLDLMD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O

Origin of Product

United States

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